REACTION_CXSMILES
|
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[O-:11][CH2:12][CH3:13].[Na+].[Cl-].[NH4+].[CH3:17]N(C)C=O>C(O)C>[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]([CH:17]=[CH:13][CH:12]=[O:11])[CH:6]=[N:7]2)=[N:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Propargyl aldehyde
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued at -40° for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitated solid (100 mg) is removed by filtration
|
Type
|
CUSTOM
|
Details
|
It is recrystallized by dissolution
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2N(C=NC2=C1N)C=CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |